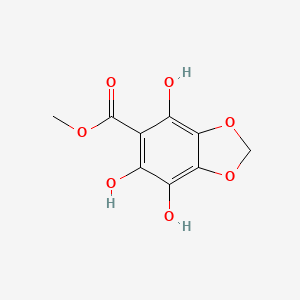
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzodioxole ring, which is a common motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate typically involves the formation of the benzodioxole ring followed by the introduction of hydroxyl groups and the esterification of the carboxylate group. One common method involves the use of catechol derivatives, which undergo cyclization to form the benzodioxole ring. Subsequent hydroxylation and esterification steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
Uniqueness
Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate is unique due to its specific arrangement of hydroxyl groups and the esterified carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
139934-62-6 |
|---|---|
Formule moléculaire |
C9H8O7 |
Poids moléculaire |
228.16 g/mol |
Nom IUPAC |
methyl 4,6,7-trihydroxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H8O7/c1-14-9(13)3-4(10)6(12)8-7(5(3)11)15-2-16-8/h10-12H,2H2,1H3 |
Clé InChI |
RJYIKDUVSPCWEE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C2C(=C1O)OCO2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



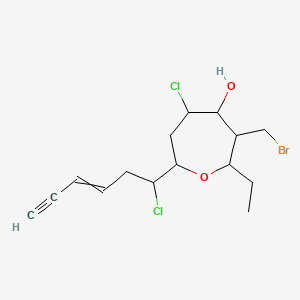
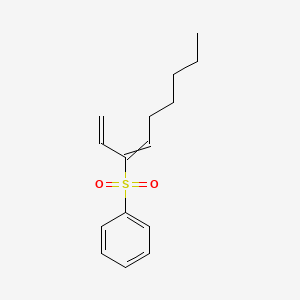
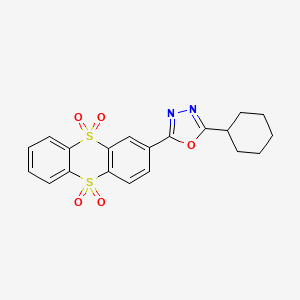
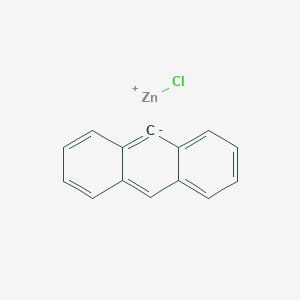
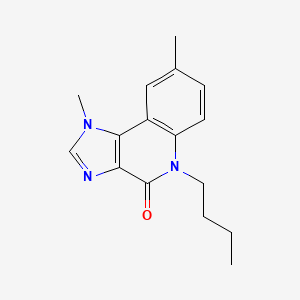
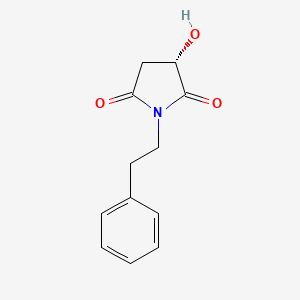
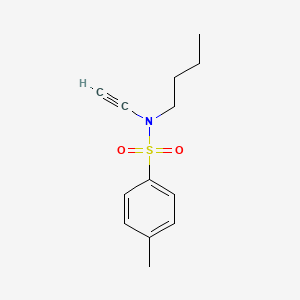

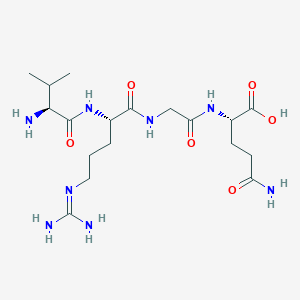
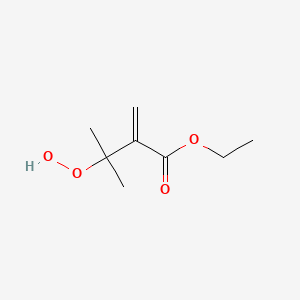
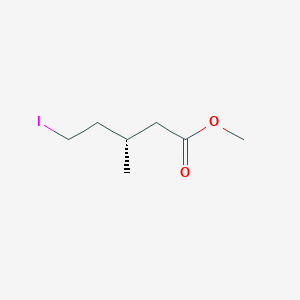
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
